Chemical structure analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
Chemical structure analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
This guide provides an in-depth technical analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6), a critical intermediate in the synthesis of heterobifunctional degraders (PROTACs) and other medicinal scaffolds.
Executive Summary
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a specialized benzaldehyde derivative widely employed in medicinal chemistry as a "linker hub." Its structure features three distinct reactive handles: an aldehyde for reductive aminations, a phenol (often protected via intramolecular hydrogen bonding), and a tert-butyl ester that serves as a masked carboxylic acid.
This compound is primarily synthesized via the regioselective alkylation of 2,4-dihydroxybenzaldehyde . The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde carbonyl renders the 4-hydroxyl group significantly more nucleophilic, allowing for high-selectivity alkylation without the need for orthogonal protection strategies.
| Property | Data |
| CAS Number | 159353-71-6 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate |
| Core Scaffold | 2,4-Dihydroxybenzaldehyde |
| Key Application | PROTAC Linker Synthesis (VHL/CRBN Ligand Attachment) |
Synthesis & Reaction Logic
The synthesis relies on the Regioselective Williamson Ether Synthesis . The reaction exploits the pKa difference between the two phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde.
Mechanism of Selectivity
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Ortho-Effect: The hydroxyl group at position 2 (ortho to the aldehyde) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (>10) and reducing its nucleophilicity.
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Para-Activity: The hydroxyl group at position 4 is electronically coupled to the electron-withdrawing aldehyde group but remains sterically accessible and acidic (pKa ~7.5–8.0).
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Result: Treatment with a mild base (Potassium Carbonate) selectively deprotonates the 4-OH, allowing exclusive alkylation with tert-butyl bromoacetate.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 4-O-alkylation.
Structural Characterization (NMR & MS)
Accurate structural assignment is critical to ensure the alkylation occurred at the 4-position rather than the 2-position.
1H NMR Analysis (400 MHz, DMSO-d6)
The proton NMR spectrum provides definitive proof of regioselectivity. The presence of a sharp, downfield singlet (~11 ppm) confirms the retention of the chelated 2-hydroxyl group.
| Shift (δ, ppm) | Mult. | Count | Assignment | Structural Insight |
| 11.20 | s | 1H | Ar-OH (C3) | Diagnostic: Sharp singlet indicates intramolecular H-bond with aldehyde. Confirms C3-OH (C2 in parent) is free. |
| 10.05 | s | 1H | -CHO | Aldehyde proton. |
| 7.65 | d | 1H | Ar-H (C5) | Ortho to aldehyde (J ≈ 8.6 Hz). |
| 6.58 | dd | 1H | Ar-H (C6) | Meta to aldehyde, Ortho to ether (J ≈ 8.6, 2.3 Hz). |
| 6.45 | d | 1H | Ar-H (C2) | Meta to aldehyde, between OH and Ether (J ≈ 2.3 Hz). |
| 4.75 | s | 2H | -O-CH₂-CO | Methylene linker protons. |
| 1.45 | s | 9H | -C(CH₃)₃ | Tert-butyl group (strong singlet). |
> Note: Numbering in the table above refers to the phenoxy ring positions as named in the title (Ether=1, OH=3, CHO=4). In the parent benzaldehyde numbering, these are H-6, H-5, and H-3 respectively.
13C NMR Analysis
Key carbon environments to verify:
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191.5 ppm: Aldehyde Carbonyl (C=O).
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167.5 ppm: Ester Carbonyl (C=O).
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165.0 ppm: Aromatic C-4 (Attached to Ether).
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163.5 ppm: Aromatic C-2 (Attached to OH).
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82.0 ppm: Quaternary Carbon of t-butyl group.
Mass Spectrometry (ESI)[2]
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Ionization Mode: Positive (ESI+)
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Observed Ions:
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[M+H]⁺: 253.12 m/z
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[M+Na]⁺: 275.10 m/z (Often the base peak due to ester coordination).
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[M+H - tBu]⁺: 197.06 m/z (Fragment indicating loss of isobutylene).
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Experimental Protocol: Analytical Validation
This protocol serves as a self-validating system for checking batch purity and identity.
Reagents & Equipment
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Solvent: DMSO-d6 (99.8% D) with TMS (0.05% v/v).
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Standard: 99.9% Benzoic acid (Traceable internal standard, optional).
Step-by-Step Procedure
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Sample Prep: Dissolve 10 mg of the compound in 0.6 mL DMSO-d6. Ensure complete dissolution; the compound is moderately lipophilic.
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Acquisition:
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Run standard 1H scan (16 scans, d1=1.0s).
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Critical Check: Zoom into the 11.0–11.5 ppm region. If the peak is broad or absent, the phenol may be deprotonated (salt form) or alkylated (wrong isomer).
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Integration Logic:
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Set the Aldehyde peak (10.05 ppm) to 1.00.
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Verify the t-butyl peak (1.45 ppm) integrates to 9.00 ± 0.2.
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Verify the methylene peak (4.75 ppm) integrates to 2.00 ± 0.1.
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Purity Calculation:
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Calculate mol% of residual solvent (DMF/Acetone) if present.
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Any doublet at ~7.8 ppm suggests unreacted 2,4-dihydroxybenzaldehyde.
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Analytical Workflow Diagram
Caption: Quality control workflow ensuring structural integrity and purity before downstream application.
Stability & Handling
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Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid exposure to TFA or HCl during workup, as this will hydrolyze the ester to the carboxylic acid (C₉H₈O₅).
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Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Schiff Base Formation: Avoid primary amines during storage; the aldehyde will readily form imines.
References
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Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
- Title: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde" (Analogous mechanism applied to 2,4-isomer).
- Source: MDPI Molecules.
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URL:[Link]
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NMR Data Verification (Parent Scaffold)
- Title: "4-Hydroxybenzaldehyde NMR D
- Source: Biological Magnetic Resonance D
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URL:[Link]
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CAS Registry Data
- Title: "Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)
- Source: PubChem / Sigma-Aldrich.
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URL:[Link](Note: Link to closest homolog for spectral comparison).



